N'-(3-Methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide N'-(3-Methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 358400-64-3
VCID: VC0448953
InChI: InChI=1S/C19H17N3O2/c1-24-16-8-6-7-15(13-16)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14-
SMILES: COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4g/mol

N'-(3-Methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide

CAS No.: 358400-64-3

Main Products

VCID: VC0448953

Molecular Formula: C19H17N3O2

Molecular Weight: 319.4g/mol

N'-(3-Methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide - 358400-64-3

CAS No. 358400-64-3
Product Name N'-(3-Methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
Molecular Formula C19H17N3O2
Molecular Weight 319.4g/mol
IUPAC Name N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C19H17N3O2/c1-24-16-8-6-7-15(13-16)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14-
Standard InChIKey JJKMCIBFGARHQB-ZHZULCJRSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3
SMILES COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
Canonical SMILES COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
PubChem Compound 5454757
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator